![molecular formula C19H13FN2O3 B12920223 8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-66-2](/img/structure/B12920223.png)
8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that combines the structural features of indole and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and quinoline precursors separately, followed by their coupling.
Synthesis of Indole Precursor: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of Quinoline Precursor: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves coupling the indole and quinoline precursors. This can be achieved through a Friedel-Crafts acylation reaction, where the indole precursor is reacted with the quinoline precursor in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more sustainable and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Industrial Applications: It can be used as a precursor for the synthesis of more complex organic molecules in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and topoisomerase enzymes. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1H-Indol-3-yl)methyl)-3-hydroxyquinoline-4-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
8-Fluoro-3-hydroxyquinoline-4-carboxylic acid: Lacks the indole moiety, which may reduce its ability to interact with biological targets.
2-((1H-Indol-3-yl)methyl)-8-chloro-3-hydroxyquinoline-4-carboxylic acid: Substitution of fluorine with chlorine, which may alter its chemical properties and biological activity.
Uniqueness
The presence of both indole and quinoline moieties, along with the fluorine atom, makes 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid unique. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the indole and quinoline moieties contribute to its ability to interact with biological targets.
Propriétés
Numéro CAS |
924634-66-2 |
|---|---|
Formule moléculaire |
C19H13FN2O3 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
8-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13FN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25) |
Clé InChI |
UXTGRGZIHAMALQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)F)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


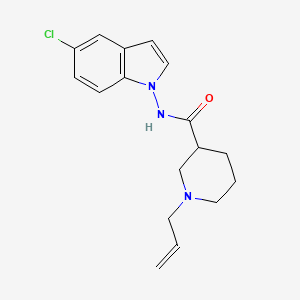
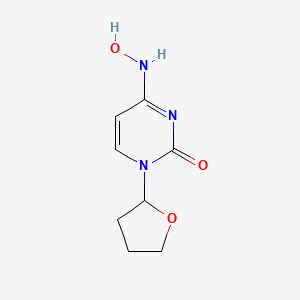

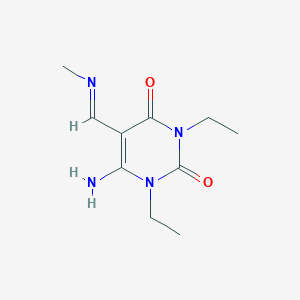



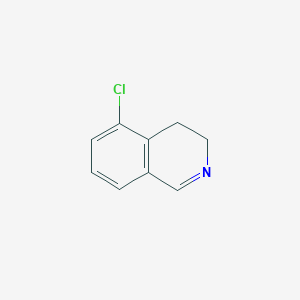
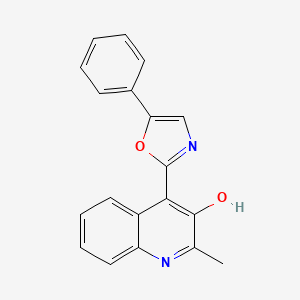
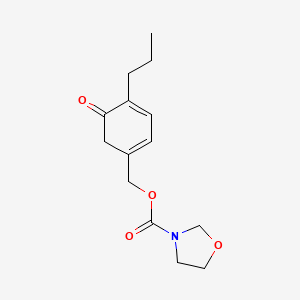
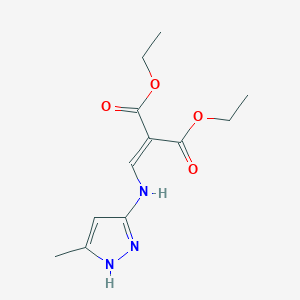
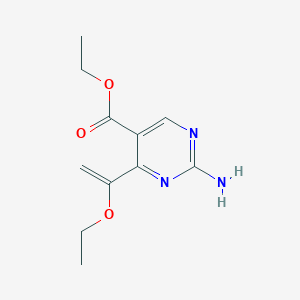
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)

